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Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with
current therapies primarily focused on long-term viral suppression rather than curative
outcomes.[1] A key obstacle to a functional cure is the persistence of covalently closed circular
DNA (cccDNA) in infected hepatocytes and the exhaustion of the host's T-cell response.[1] This
document provides a technical overview of the preliminary efficacy and mechanism of action of
IMC-1109V, a novel investigational therapeutic for chronic HBV. Data is based on the initial
findings from a Phase 1 clinical trial presented by Immunocore on November 7, 2025.[2]

IMC-1109V is a first-in-class, bispecific T-cell receptor (TCR) therapeutic, referred to as an
Immune mobilizing monoclonal TCRs Against Virus (ImmTAV).[2] It is engineered to redirect
the patient's own T-cells to recognize and eliminate HBV-infected hepatocytes, offering a novel
immunotherapeutic approach to achieving a functional cure.[2]

Mechanism of Action

IMC-1109V operates by specifically targeting HBV-infected liver cells. Its bispecific nature
allows it to act as a bridge between T-cells and infected hepatocytes.[2]
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e Hepatocyte Targeting: One end of the IMC-1109V molecule is a high-affinity TCR designed to
recognize a specific peptide derived from the Hepatitis B surface antigen (HBsAQ). This
peptide is presented on the surface of infected hepatocytes by a specific Human Leukocyte
Antigen, HLA-A*02:01.[2]

o T-Cell Engagement: The other end of the molecule is an anti-CD3 effector domain, which
binds to CD3 receptors present on cytotoxic T-cells.[2]

By simultaneously binding to the infected hepatocyte and a T-cell, IMC-1109V physically
redirects the T-cell to the infected cell, inducing a targeted cytotoxic response. This mechanism
Is designed to overcome HBV-specific T-cell exhaustion by recruiting any circulating, non-
exhausted T-cells to eliminate hepatocytes that harbor HBV DNA, including the persistent
cccDNA form.[2]

Caption: Mechanism of Action for IMC-1109V.

Preliminary Efficacy Data

The initial data is derived from a Phase 1, first-in-human, single ascending dose trial involving
20 participants with chronic Hepatitis B. The primary efficacy endpoint evaluated was the
reduction in serum HBsAg levels.[2]

Quantitative Data Summary

The study demonstrated a dose-dependent reduction in HBsAg following a single dose of IMC-
[1109V. The most significant activity was observed in the higher dose cohorts.[2]
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Pharmacodynamic Observations

The reductions in HBsAg levels were correlated with markers of immune activation, consistent
with the drug's mechanism of action. These included:

o Elevated Interleukin-6 (IL-6): Indicating a systemic immune response.[2]

o Transient Alanine Aminotransferase (ALT) Elevations: Expected as a consequence of the
clearance of infected hepatocytes.[2]

Experimental Protocols

The preliminary data was generated from a Phase 1 clinical trial with a focus on safety,
tolerability, and pharmacodynamics.
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Study Design

e Trial Phase: Phase 1

» Design: First-in-human, single ascending dose (SAD) study.

e Population: Patients with chronic Hepatitis B.

o Enrollment: 20 participants were enrolled across sequential cohorts.[2]

o Objective: To evaluate the safety, tolerability, and pharmacodynamic effects of IMC-1109V,
including its impact on HBsAg levels.

Dosing and Administration

o Administration: Intravenous infusion.

» Dosing Strategy: Participants were enrolled in sequential cohorts to receive a single dose of
IMC-1109V at escalating levels.

e Dose Levels Evaluated: Included 0.8 mcg, 7 mcg, and 20 mcg.[2]

Key Assessments

o Safety Monitoring: Continuous monitoring for adverse events.
e Pharmacodynamic (PD) Markers:

o Serum HBsAg levels (quantitative).

o Serum cytokine levels (e.g., IL-6).

o Liver function tests (e.g., ALT).

o Sampling Schedule: Blood samples were collected at baseline and at multiple time points
post-infusion to monitor changes, with HBsAg nadir typically observed around day 8.[2]
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Caption: Experimental Workflow for the IMC-1109V Phase 1 Trial.

Conclusion and Future Directions

The preliminary findings from the Phase 1 trial of IMC-1109V are promising. The single-dose
administration was generally well-tolerated and demonstrated clear pharmacodynamic effects
consistent with its intended mechanism of action. The observed dose-dependent reductions in
HBsAg, a key biomarker for HBV infection, support the potential of this TCR-based
immunotherapy.[2]

These initial results warrant further investigation. Future studies will likely focus on multiple-
dose regimens to assess the potential for deeper and more sustained HBsAg reduction, which
is a critical step toward achieving a functional cure for chronic Hepatitis B.[2]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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